Physicochemical Property Differentiation: Purity and Melting Point of 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate
For procurement and quality control, the target compound offers a defined purity of ≥95% and a clear melting point range (127–130 °C), which are critical for ensuring reproducible reactivity in stoichiometric glycosylation reactions . In contrast, closely related xylosyl donors like 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide (TAXB), while also crystalline, are often activated under different conditions (e.g., phase-transfer catalysis) and may have different purity profiles that necessitate in-house re-purification, leading to unpredictable yields [1].
| Evidence Dimension | Commercial purity and physical form |
|---|---|
| Target Compound Data | Purity: ≥95%; Melting Point: 127-130 °C; Form: White crystalline solid |
| Comparator Or Baseline | 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide (TAXB): No standardized commercial purity data available across vendors; often requires in-house synthesis or purification [1]. |
| Quantified Difference | Target compound provides a quantifiable and verifiable purity baseline for direct use, unlike TAXB which lacks a universal purity specification. |
| Conditions | Vendor-provided Certificate of Analysis (CoA) data vs. literature-reported synthesis and usage. |
Why This Matters
The defined purity and melting point ensure lot-to-lot consistency for reproducible glycosylation results, which is a primary procurement criterion for building block chemicals.
- [1] Synthesis of various β-D-glucopyranosyl and β-D-xylopyranosyl hydroxybenzoates and evaluation of their antioxidant activities. (2017). Degruyter. A paper detailing the use of TAXB as a donor. View Source
